molecular formula C5F9NO B14346825 Nonafluoro(nitroso)cyclopentane CAS No. 91816-92-1

Nonafluoro(nitroso)cyclopentane

Cat. No.: B14346825
CAS No.: 91816-92-1
M. Wt: 261.04 g/mol
InChI Key: AWDVPLYXQHERRY-UHFFFAOYSA-N
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Description

Nonafluoro(nitroso)cyclopentane is a fluorinated nitroso compound characterized by a cyclopentane backbone substituted with nine fluorine atoms and a nitroso (-NO) group. The compound's structure combines the strong electron-withdrawing effects of fluorine substituents with the electrophilic nitroso group, which likely influences its reactivity and stability. Notably, fluorinated nitroso compounds are rare due to challenges in stabilizing the nitroso moiety in highly electronegative environments .

Properties

CAS No.

91816-92-1

Molecular Formula

C5F9NO

Molecular Weight

261.04 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5-nonafluoro-5-nitrosocyclopentane

InChI

InChI=1S/C5F9NO/c6-1(7)2(8,9)4(12,13)5(14,15-16)3(1,10)11

InChI Key

AWDVPLYXQHERRY-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(N=O)F

Origin of Product

United States

Preparation Methods

Reduction of Nitro-Nonafluorocyclopentane

Partial reduction of nitro compounds offers a controlled pathway to nitroso derivatives. Sodium borohydride or metal hydrides in aprotic solvents selectively reduce nitro groups to nitroso functionalities without over-reduction to amines. Applied to a nitro-substituted precursor:

$$
\text{Nitro-nonafluorocyclopentane} \xrightarrow{\text{NaBH}_4/\text{THF}} \text{Nonafluoro(nitroso)cyclopentane}
$$

Challenges include:

  • Precursor availability : Nitro-nonafluorocyclopentane would require prior synthesis via nitration of nonafluorocyclopentane, a process complicated by the inertness of perfluorinated hydrocarbons.
  • Steric effects : The crowded cyclopentane framework may hinder nitration, necessitating harsh conditions (e.g., fuming HNO₃/H₂SO₄ at elevated temperatures).

Photochemical or Electrochemical Methods

Emerging techniques in photoredox catalysis and electrochemistry provide mild alternatives for nitroso group installation. For example, titanium dioxide-mediated photooxidation of amines under UV light generates nitroso compounds efficiently. Adapting this to a fluorinated system:

$$
\text{Nonafluorocyclopentylamine} \xrightarrow{h\nu, \text{TiO}2, \text{O}2} \text{this compound}
$$

Similarly, electrochemical oxidation in non-aqueous media (e.g., acetonitrile with tetrabutylammonium perchlorate) could achieve selective amine-to-nitroso conversion. These methods remain speculative for this compound but are grounded in validated protocols for structurally related compounds.

Diazotization and Subsequent Transformations

Although diazotization is typically reserved for aromatic systems, non-traditional applications to aliphatic amines have been reported. Treatment of nonafluorocyclopentylamine with nitrous acid (HNO₂) generates a diazonium intermediate, which decomposes to release nitrogen gas and form the nitroso product:

$$
\text{Nonafluorocyclopentylamine} \xrightarrow{\text{HNO}2} \text{Diazonium intermediate} \rightarrow \text{this compound} + \text{N}2
$$

This method risks side reactions such as C–F bond cleavage under acidic conditions, necessitating precise pH control (pH 3–4) and low temperatures (0–5°C).

Chemical Reactions Analysis

Types of Reactions: Nonafluoro(nitroso)cyclopentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural and Physical Properties of Selected Nitroso and Fluorinated Compounds

Compound Core Structure Substituents Boiling Point (°C) Stability Notes
Nonafluoro(nitroso)cyclopentane Cyclopentane 9 F, 1 NO Not reported Likely low stability due to ring strain and NO group
1-Nitrosocyclohexyl acetate Cyclohexane Acetoxy, NO Not reported Hydrolyzes to release HNO; t₁/₂: milliseconds to days
Nitrosobenzene Benzene NO 57–59 Stable; potent electrophile
Perfluoromethylcyclopentane Cyclopentane 9 F, 1 CF₃ 48 Highly stable; inert

Key Observations:

  • Ring Size and Stability: Cyclopentane-derived nitroso compounds (e.g., acyloxy nitroso variants) are prone to rearrangement rather than HNO release, unlike their cyclohexane counterparts . The smaller ring size increases eclipsing strain, favoring rearrangement to cyclic hydroxamic acids.
  • Fluorination Effects: Perfluorination (as in perfluoromethylcyclopentane) enhances thermal and chemical stability due to strong C–F bonds .
Reactivity and Functional Behavior

Electrophilic Reactivity: Nitroso compounds generally act as electrophiles in Diels-Alder and ene reactions. The electron-withdrawing fluorine substituents in this compound likely enhance its reactivity as a dienophile compared to non-fluorinated analogs (e.g., nitrosobenzene), similar to how α-substituted nitrosoalkanes show accelerated reaction rates .

HNO Release vs. Rearrangement: Acyloxy nitroso compounds derived from cyclohexanone release HNO upon hydrolysis, whereas cyclopentane-based analogs rearrange to hydroxamic acids . This suggests that this compound may also follow rearrangement pathways rather than HNO release, though fluorination could modulate this behavior.

Q & A

What methodological approaches ensure the synthesis of Nonafluoro(nitroso)cyclopentane while preserving nitroso group stability?

The synthesis of nitroso compounds requires careful control of reaction conditions to prevent decomposition or isomerization. For this compound, low-temperature stabilization (e.g., using cryogenic reactors) is critical to suppress side reactions like dimerization or ring-opening. Chromatographic separation (e.g., column chromatography with inert solvents) can isolate the nitroso species from azo dioxide intermediates, as observed in studies of nitroso-azo equilibria . Additionally, maintaining anhydrous and oxygen-free environments minimizes oxidation risks. Analytical validation via 19F^{19}\text{F} NMR and infrared spectroscopy is recommended to confirm structural integrity .

How can researchers detect and quantify transient nitroso intermediates in reactions involving this compound?

High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is effective for tracking nitroso intermediates due to their distinct absorbance profiles. For example, AurF enzyme studies utilized HPLC to isolate nitroso intermediates during sequential oxidations . Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight confirmation, while isotopic labeling (e.g., 18O^{18}\text{O}) can trace reaction pathways. Real-time monitoring via in situ FTIR spectroscopy is advantageous for capturing short-lived species .

What computational strategies predict the regioselectivity of hetero-Diels–Alder reactions involving this compound?

Density Functional Theory (DFT) calculations are pivotal for analyzing activation barriers (ΔE#\Delta E^\#) and regioselectivity. Studies on nitroso dienophiles demonstrated that electron-withdrawing substituents (e.g., fluorine) enhance reactivity by lowering LUMO energy, favoring endo transition states. For this compound, computational models should account for steric effects from the perfluorinated cyclopentane ring and its impact on transition-state geometry . Software packages like Gaussian or ORCA can simulate these interactions, validated experimentally via 19F^{19}\text{F} NMR kinetics .

How do ring-chain isomerism and solvent effects influence the experimental properties of this compound?

Nitroso compounds often exist in equilibrium with azo dioxide isomers, which exhibit divergent solubility and reactivity. For this compound, polar aprotic solvents (e.g., DMF or acetonitrile) stabilize the nitroso form by reducing dimerization. In contrast, nonpolar solvents may shift equilibrium toward azo dioxides, complicating reactivity studies. Researchers must characterize solvent-dependent equilibria using 19F^{19}\text{F} NMR and compare results with thermodynamic data for cyclopentane derivatives .

What strategies resolve contradictions in reported reactivity data for this compound?

Discrepancies often arise from unaccounted variables like trace moisture, temperature fluctuations, or isomerization. Systematic reproducibility studies under controlled conditions (e.g., glovebox setups) are essential. For example, conflicting cycloaddition yields may stem from undetected azo dioxide contamination, which can be quantified via HPLC-MS . Comparative kinetic studies across solvent systems and temperatures help isolate contributing factors .

How does the perfluorinated cyclopentane ring modulate the electronic properties of the nitroso group?

The strong electron-withdrawing effect of fluorine substituents increases the nitroso group's electrophilicity, enhancing its reactivity as a dienophile or oxidant. Computational studies suggest that the cyclopentane ring’s pseudo-rotation (flexibility) may reduce steric hindrance, allowing better orbital overlap in transition states. Experimental validation via X-ray crystallography or 19F^{19}\text{F}-15N^{15}\text{N} coupling constants in NMR can elucidate these effects .

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